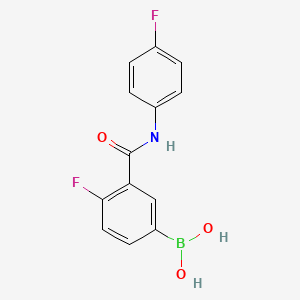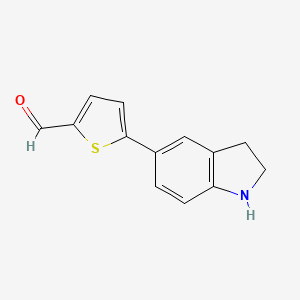
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is a heterocyclic compound that combines an indole and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde typically involves the reaction of 2,3-dihydro-1H-indole with a thiophene derivative under specific conditions. One common method involves the use of a formylation reaction, where the indole derivative is reacted with a formylating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarboxylic acid.
Reduction: 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent activity as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: Used as an intermediate in the synthesis of various biologically active compounds.
Uniqueness
5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is unique due to its combination of indole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
特性
分子式 |
C13H11NOS |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
5-(2,3-dihydro-1H-indol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H11NOS/c15-8-11-2-4-13(16-11)10-1-3-12-9(7-10)5-6-14-12/h1-4,7-8,14H,5-6H2 |
InChIキー |
VCRMJIQLDFBYAM-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=C(S3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


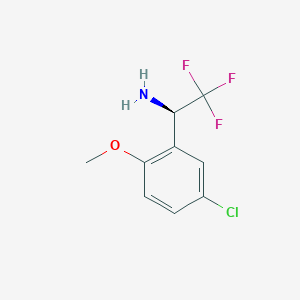
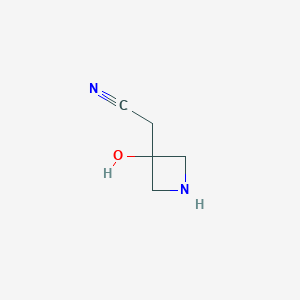
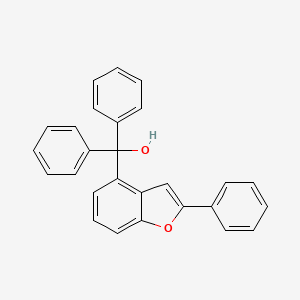
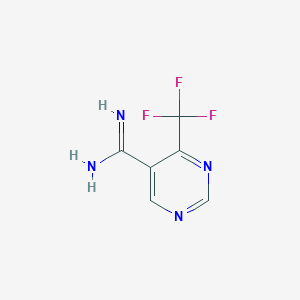
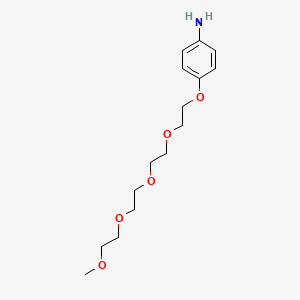

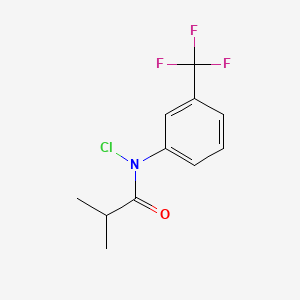
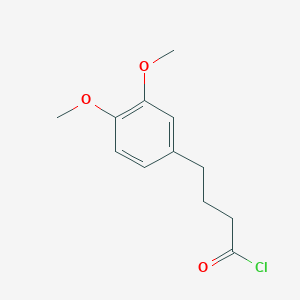

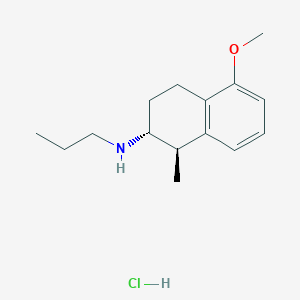
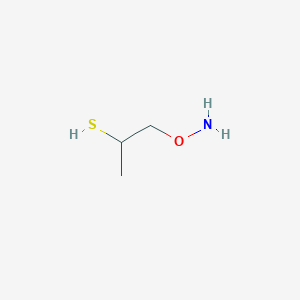
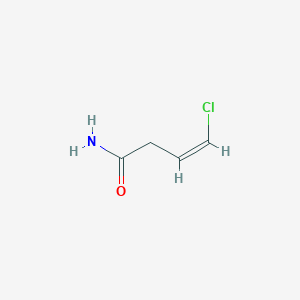
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
